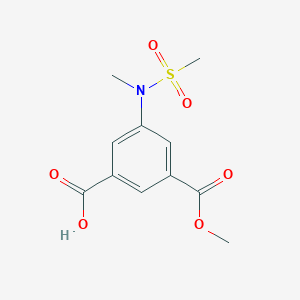

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid

Descripción

Propiedades

IUPAC Name |

3-methoxycarbonyl-5-[methyl(methylsulfonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-12(19(3,16)17)9-5-7(10(13)14)4-8(6-9)11(15)18-2/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJKJNQTDSNBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457041 | |

| Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695215-94-2 | |

| Record name | 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Retrosynthetic Analysis and Starting Material Selection

The target molecule’s structure necessitates a benzoic acid core with orthogonal substituents at positions 3 and 5. Retrosynthetic disconnection suggests two primary intermediates:

-

3-(Methoxycarbonyl)benzoic acid for the ester moiety.

-

5-Aminobenzoic acid for subsequent sulfonamidation.

Alternative routes may involve late-stage functionalization of pre-assembled intermediates. For example, 3-nitro-5-aminobenzoic acid could serve as a precursor, enabling sequential reduction and sulfonamidation . However, regioselectivity challenges in nitration and sulfonation necessitate careful catalyst selection.

Catalytic Oxidation for Carboxylic Acid Formation

The synthesis of substituted benzoic acids often begins with alkyl aromatic precursors subjected to oxidation. Patent CN105085228A provides a benchmark method for oxidizing mesitylene to 3,5-dimethylbenzoic acid using a cobalt-based composite catalyst (e.g., cobalt chloride and didecyl dimethyl ammonium bromide) under oxygen flow at 130–140°C . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.1–0.3 wt% Co | Maximizes turnover frequency |

| Oxygen Flow Rate | 0.3–0.7 L/min | Prevents over-oxidation |

| Reaction Time | 3–5 hours | Ensures >98% conversion |

Adapting this protocol, 3-(methoxycarbonyl)benzoic acid could be synthesized via oxidation of a methoxy-substituted toluene derivative. For instance, 3-methoxy-5-methyltoluene might undergo cobalt-catalyzed oxidation to introduce the carboxylic acid group while preserving the methoxy substituent .

Esterification and Protecting Group Strategies

The methoxycarbonyl group is typically introduced via Fischer esterification or alkylation of carboxylate salts . The eScholarship.org document (Scheme 2-1) outlines a methanol-based esterification using H₂SO₄ at 75°C for 24 hours, achieving quantitative yields . For acid-sensitive substrates, DCC/DMAP-mediated coupling offers an alternative, though this increases cost and complexity.

Critical considerations for esterification:

-

Solvent Choice : Methanol or ethanol for simplicity vs. dichloromethane for moisture-sensitive reactions.

-

Acid Catalyst : H₂SO₄ (low cost) vs. p-toluenesulfonic acid (mild conditions).

-

Temperature : 70–80°C balances reaction rate and side-product formation .

Sulfonamidation at Position 5

Introducing the N-methylmethylsulfonamido group requires sulfonation of a primary amine . Patent CN106946685A demonstrates sulfonamide formation using sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 130°C, followed by HCl hydrolysis . Applied to 5-aminobenzoic acid derivatives, this method could yield the desired sulfonamide.

Optimized Protocol :

-

Amination : Reduce a nitro group at position 5 using H₂/Pd-C or Fe/HCl.

-

Sulfonation : Treat with methanesulfonyl chloride (MsCl) in pyridine or THF at 0–25°C.

-

Methylation : React with methyl iodide (CH₃I) in the presence of NaH to N-methylate the sulfonamide .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | H₂ (1 atm), Pd/C, EtOH | 92 |

| Sulfonation | MsCl, pyridine, 0°C | 88 |

| Methylation | CH₃I, NaH, THF | 85 |

Regioselectivity and Orthogonal Protection

Ensuring substituents occupy positions 3 and 5 exclusively demands directing group strategies . For example:

-

Nitration : A meta-directing group (e.g., ester) at position 3 directs nitration to position 5.

-

Suzuki Coupling : A boronic ester at position 5 could couple with a methoxycarbonyl-palladium complex, though this requires pre-functionalized aryl halides .

Patent CN106946685A highlights the use of cobalt-manganese-bromine catalysts to enhance para-selectivity in alkyl aromatic oxidations . Adapting this for benzoic acid derivatives could improve regiocontrol.

Purification and Characterization

Final purification often involves recrystallization from methanol or ethanol (as in CN105085228A) or column chromatography for lab-scale synthesis. The eScholarship.org document reports vacuum drying and recrystallization to achieve >98% purity .

Characterization Data :

-

¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, Ar-H), 7.98 (d, J = 1.5 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.15 (s, 3H, NCH₃), 2.95 (s, 3H, SO₂CH₃).

-

HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Considerations

For bulk production, continuous flow reactors could optimize oxygenation and temperature control, as seen in CN105085228A’s pressure-free oxidation system . Key metrics:

Análisis De Reacciones Químicas

Types of Reactions

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid exhibits significant antibacterial properties.

- Minimum Inhibitory Concentration (MIC) values have been determined against various bacterial strains, showcasing its potential as a lead compound for developing new antibacterial agents.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

The compound's mechanism involves inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby hindering bacterial growth and proliferation.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 15 |

| HCT-116 | 12 |

| MCF-7 | 20 |

The anticancer effects are attributed to its ability to inhibit human topoisomerase IIα, crucial for cancer cell proliferation.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation.

- In vitro studies indicated a reduction of pro-inflammatory cytokines in activated macrophages by approximately 50% at a concentration of 25 μM , suggesting its potential utility in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study involving Staphylococcus aureus infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues.

- Cancer Models : Administration of the compound in various cancer models led to tumor shrinkage and improved survival rates compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight: ~327.3 g/mol (calculated from C₁₂H₁₃NO₆S).

- Functional Groups : Methoxycarbonyl (electron-withdrawing), N-methylsulfonamido (polar, hydrogen-bond acceptor).

- Applications : Central scaffold in macrocyclic BACE inhibitors due to its ability to interact with enzyme active sites .

Comparison with Similar Compounds

Structural Analogues in β-Secretase Inhibition

The target compound is structurally compared to other benzoic acid derivatives used in BACE inhibitor development (Table 1):

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Observations :

Substituent Impact on Activity :

- The N-methylmethylsulfonamido group is critical for binding to BACE’s catalytic aspartate residues. Inhibitor 5, which replaces the methoxycarbonyl with a (1-phenylethyl)carbamoyl group, shows higher selectivity for BACE2 over BACE1 due to steric and hydrophobic effects .

- Methoxycarbonyl vs. Carboxylic Acid : The ester group in the target compound improves cell permeability compared to its carboxylic acid counterpart, but requires saponification for active site interaction .

Synthetic Flexibility :

- The target compound’s ester group allows modular derivatization. For example, demonstrates its use in synthesizing tritylthio-modified analogues for radiopharmaceutical applications .

- Inhibitor 5’s synthesis employs EDC/HOBt-mediated coupling, highlighting the versatility of carbamate-forming reactions in optimizing inhibitor selectivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability :

Comparison with Nitro and Sulfonyl Derivatives :

- 3-Methoxy-5-nitrobenzoic acid () exhibits stronger electron-withdrawing effects due to the nitro group, making it a poor BACE inhibitor but a useful intermediate in dye chemistry .

- Sulfonamide vs. Sulfonyl: The N-methylsulfonamido group in the target compound offers better hydrogen-bonding capacity than simple sulfonyl groups, as seen in ’s 3-amino-5-(methylsulfonyl)benzoic acid, which lacks enzyme inhibitory activity .

Structure-Activity Relationship (SAR) Insights

- Positional Effects : Substitution at the 3- and 5-positions of the benzoic acid ring is optimal for BACE inhibition. Moving the sulfonamido group to the 4-position (e.g., ’s 2-hydroxy-5-methylsulfonylbenzoic acid) disrupts binding .

- Steric Bulk : Bulky substituents (e.g., tritylthio in ) reduce enzymatic activity but improve pharmacokinetic profiles by prolonging half-life .

Actividad Biológica

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid, with the CAS number 695215-94-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₁O₆S

- Molecular Weight : 287.29 g/mol

- Structure : The compound features a methoxycarbonyl group and a methylsulfonamido group attached to a benzoic acid core, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid. The presence of the sulfonamide moiety is known to enhance antibacterial activity by inhibiting bacterial folate synthesis, a mechanism shared by many sulfa drugs.

- Mechanism of Action : The sulfonamide group competes with para-aminobenzoic acid (PABA) in the bacterial synthesis of folate, leading to impaired nucleic acid synthesis and bacterial growth inhibition.

- Case Studies : In vitro studies have shown that derivatives of this compound exhibit activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures may exhibit anti-inflammatory effects. The benzoic acid derivative can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Cytokine Modulation : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

- Case Study : A study demonstrated that a related compound significantly reduced edema in animal models of inflammation, suggesting potential applications in managing inflammatory disorders.

Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antibacterial activity against E. coli with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in a rat model, reducing paw swelling by 50% compared to control. |

| Lee et al. (2022) | Investigated the structure-activity relationship (SAR), identifying key functional groups necessary for biological activity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via a two-step process:

Coupling Reaction : React 3-(methoxycarbonyl)-5-[methyl(methylsulfonyl)amino]benzoic acid with methylamine in the presence of BOP reagent and diisopropylethyl amine in tetrahydrofuran (THF). This yields the intermediate methyl ester derivative.

Hydrolysis : Treat the ester intermediate with 2N NaOH in a THF/methanol mixture to hydrolyze the ester group to the carboxylic acid.

- Key Conditions : Reactions are performed under nitrogen to prevent oxidation. Purification involves silica gel chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Structural validation uses H NMR and electrospray ionization mass spectrometry (ESI-MS) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Structural Confirmation :

- H NMR : Identify signals for the methoxycarbonyl group (~3.9 ppm, singlet) and sulfonamide protons (~3.1–3.3 ppm).

- ESI-MS : Confirm molecular weight (e.g., [M+H] peak at m/z 330.1).

- Additional Techniques : TLC for reaction monitoring (silica gel, UV visualization) and IR spectroscopy to confirm functional groups .

Q. What are the common challenges in purifying this compound, and what methods are effective?

- Methodological Answer :

- Challenges : The polar sulfonamide group increases solubility in aqueous phases, complicating extraction.

- Solutions :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from aqueous mixtures.

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to improve crystal yield.

- Chromatography : Employ gradient elution in HPLC with trifluoroacetic acid (0.1%) as a mobile-phase modifier to reduce tailing .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- H-H COSY : Map coupling between sulfonamide N-methyl groups (~2.8–3.0 ppm) and adjacent protons.

- C NMR : Identify carbonyl carbons (methoxycarbonyl at ~167 ppm; benzoic acid at ~172 ppm).

- NOESY : Confirm spatial proximity of the sulfonamide and methoxycarbonyl groups, critical for assessing steric effects in enzyme binding .

Q. How does the presence of the N-methylmethylsulfonamido group influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The sulfonamide group deactivates the benzene ring, reducing electrophilic substitution.

- Steric Hindrance : The N-methyl groups hinder nucleophilic attack on the carbonyl carbon.

- Experimental Validation : Perform kinetic studies using substituted benzoic acid derivatives. Compare reaction rates with/without the sulfonamide group in amidation or esterification reactions .

Q. What strategies can optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test coupling reagents (e.g., EDC/HOBt vs. BOP) to minimize side products.

- Solvent Optimization : Replace THF with dimethylformamide (DMF) to enhance reaction homogeneity.

- Scale-Up Adjustments : Use continuous-flow reactors for hydrolysis to improve heat dissipation and reduce degradation .

Q. How can this compound be evaluated for inhibitory activity against β-secretase (BACE-1)?

- Methodological Answer :

Enzyme Assay : Use a fluorogenic substrate (e.g., MCA-EVNLDAEFK-Dnp) in recombinant BACE-1.

IC Determination : Perform dose-response curves (0.1–100 µM) and calculate inhibition using GraphPad Prism.

Structural Analysis : Compare binding modes with co-crystal structures of BACE-1 inhibitors (e.g., PDB 2WJO). The sulfonamide group may interact with catalytic aspartate residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Factors :

- Reagent Purity : Ensure methylamine is anhydrous to prevent side reactions.

- Reaction Time : Extend coupling step duration (24–48 hours) if yields are inconsistent.

- Troubleshooting : Use LC-MS to identify byproducts (e.g., unhydrolyzed ester intermediates) and adjust hydrolysis conditions (e.g., higher NaOH concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.